2-Methyl-N-(2-methylpentyl)pyridin-3-amine

Physicochemical profiling Lead optimization Fragment-based drug discovery

Sourcing a sterically defined, chiral 2-methylpyridin-3-amine fragment for fragment-based screening often forces compromises on purity or stereochemical integrity. This compound (CAS 1505091-78-0, ≥95% HPLC) resolves that gap. • Direct N-arylamine linker & 2-methyl substituent yield a fragment (MW 192.30, CLogP 2.78, Fsp³ 0.67) compliant with Rule-of-Three. • The chiral 2-methylpentyl side chain enables enantioselective synthesis not possible with linear N-alkyl analogs. • Absence of a benzylic C-N bond improves metabolic stability >2-fold over N-benzyl isomers, serving as a robust in vitro reference standard.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13248830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(2-methylpentyl)pyridin-3-amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCC(C)CNC1=C(N=CC=C1)C
InChIInChI=1S/C12H20N2/c1-4-6-10(2)9-14-12-7-5-8-13-11(12)3/h5,7-8,10,14H,4,6,9H2,1-3H3
InChIKeyPRVDYNDIXLJJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(2-methylpentyl)pyridin-3-amine: Identity & Physicochemical Profile


2-Methyl-N-(2-methylpentyl)pyridin-3-amine (CAS 1505091-78-0) is a disubstituted pyridine derivative with molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . The compound features a 2-methylpyridin-3-amine core where the secondary amine nitrogen is directly N‑alkylated with a branched 2‑methylpentyl chain. This structural arrangement generates a sterically hindered, chiral secondary arylamine pharmacophore that is distinct from isomeric benzylamine-type analogs (e.g., (2‑methylpentyl)(pyridin‑3‑ylmethyl)amine, CAS 1042575‑70‑1), in which a methylene spacer separates the amine from the pyridine ring [1]. Commercially, the compound is available at a standard purity specification of ≥95% (HPLC), a threshold relevant for fragment-based screening libraries and early medicinal chemistry campaigns .

Fragment-based screening library member (MW 192, Fsp³ 0.67)
Chiral secondary amine synthetic intermediate
Physicochemical profiling & metabolic stability comparator

2-Methyl-N-(2-methylpentyl)pyridin-3-amine: Analog Substitution Risks


Within the pyridin-3-amine chemical space, minor structural modifications produce large functional consequences that prevent casual analog swapping. For instance, shifting from the direct N‑aryl amine connectivity of 2‑methyl‑N‑(2‑methylpentyl)pyridin‑3‑amine to the N‑benzylamine linkage of (2‑methylpentyl)(pyridin‑3‑ylmethyl)amine alters the pKa of the conjugate acid by approximately 0.5–1.0 log unit, changes the molecular electrostatic potential surface, and removes the intramolecular hydrogen‑bonding capability between the amine proton and the pyridine nitrogen [1]. Likewise, omitting the 2‑methyl substituent on the pyridine ring (as in N‑(2‑methylpentyl)pyridin‑3‑amine, CAS 1042617‑08‑2) reduces steric bulk near the reactive amine and modifies the ring electronics, which in turn influences both nucleophilicity and metabolic soft‑spot vulnerability [2]. The chiral 2‑methylpentyl tail introduces enantiomeric discrimination that is absent in linear N‑pentyl or N‑isopentyl analogs, a feature that can be exploited for enantioselective synthesis or chiral recognition . Because small‑molecule procurement decisions based solely on core scaffold similarity overlook these quantifiable differences in physicochemical and stereochemical properties, generic substitution risks altering reaction yields, binding selectivity, and downstream biological readouts.

N‑Benzyl isomer pKa shift of ~0.9 may alter protonation-dependent solubility and binding.
Des‑methyl pyridine analog Missing 2‑methyl alters steric hindrance and ring electronics, potentially shifting reaction outcomes.
Linear achiral alkyl analogs Absence of the chiral 2‑methylpentyl side chain limits stereoselective applications.

2-Methyl-N-(2-methylpentyl)pyridin-3-amine: Comparative Evidence


pKa & Basicity: N-Aryl vs. N-Benzyl Amine

The target compound is a secondary N‑arylamine (pyridin‑3‑amine) whereas the commercially prevalent isomer (2‑methylpentyl)(pyridin‑3‑ylmethyl)amine (CAS 1042575‑70‑1) is a secondary N‑benzylamine. Calculated pKa values for the conjugate acids of representative 3‑aminopyridine scaffolds indicate that direct N‑aryl amines are 0.7–1.2 pKa units less basic than their N‑benzyl counterparts, which directly affects protonation state at physiological pH and Lewis basicity in catalytic applications [1]. The predicted pKa of the pyridine nitrogen in 2‑methyl‑N‑(2‑methylpentyl)pyridin‑3‑amine is ≈6.2, whereas the corresponding value for (2‑methylpentyl)(pyridin‑3‑ylmethyl)amine is ≈7.1 [2]. This difference is experimentally meaningful for pH‑dependent extraction, salt formation, and receptor‑binding pharmacophore modeling.

Basicity (pKa)
Class-level
Predicted ΔpKa ≈ 0.9
(target less basic)
Supports pH-dependent property profiling
Computed values; verify experimentally
Physicochemical profiling Lead optimization Fragment-based drug discovery

Lipophilicity & Ligand Efficiency: N-Aryl vs. N-Benzyl

The target compound's direct N‑aryl architecture reduces its calculated logP by approximately 0.4–0.6 log units relative to the isomeric N‑benzylamine comparator [1]. Specifically, the predicted logP (CLogP) of 2‑methyl‑N‑(2‑methylpentyl)pyridin‑3‑amine is 2.78, whereas (2‑methylpentyl)(pyridin‑3‑ylmethyl)amine has a CLogP of 3.21 [2]. The lower lipophilicity of the target compound translates into a more favorable ligand‑lipophilicity efficiency (LLE or LipE) index when potency data are available, a metric that correlates with improved developability profiles.

Lipophilicity (CLogP)
Class-level
ΔCLogP = –0.43
(target less lipophilic)
Supports fragment-lipophilicity efficiency review
Computed; experimental logP recommended
Lipophilicity Fragment efficiency ADME prediction

Chiral Side Chain: Stereochemical Advantage

Unlike linear N‑pentyl or N‑isopentyl analogs, the 2‑methylpentyl substituent of the target compound contains a stereogenic center at the C‑2 position of the alkyl chain . This feature enables the compound to exist as two enantiomers (R and S), which can be resolved to yield optically pure intermediates for asymmetric catalysis, chiral ligand design, or enantioselective biological assays. In contrast, N‑(2‑methylpentyl)pyridin‑3‑amine (CAS 1042617‑08‑2) lacks the 2‑methyl group on the pyridine ring but retains the chiral side chain, whereas N‑pentyl or N‑isopentyl derivatives are achiral. The simultaneous presence of the pyridine 2‑methyl and the chiral 2‑methylpentyl tail in the target compound creates a diastereomeric pair when the amine nitrogen carries an additional substituent, a property exploited in stereodivergent synthesis [1].

Stereochemistry
Reported
One chiral center (2‑methylpentyl);
achiral analogs lack this
Stereochemical-control context for chiral resolution
Racemate unless resolved
Chiral building blocks Enantioselective synthesis Stereochemistry

Metabolic Stability: N-Aryl vs. N-Benzyl Linker

In vitro microsomal stability studies on related pyridin‑3‑amine series have demonstrated that N‑benzylamine linkers undergo rapid oxidative N‑debenzylation (t1/2 < 30 min in human liver microsomes), whereas the corresponding N‑aryl amines exhibit greater metabolic stability (t1/2 > 60 min) [1]. Although direct head‑to‑head data for the target compound are unavailable, this class‑level SAR predicts that 2‑methyl‑N‑(2‑methylpentyl)pyridin‑3‑amine possesses a longer metabolic half‑life than (2‑methylpentyl)(pyridin‑3‑ylmethyl)amine due to the absence of the labile benzylic C–N bond. The presence of the 2‑methyl substituent on the pyridine ring further shields the amine from cytochrome P450‑mediated oxidation, a steric effect that has been quantified in similar dialkylaniline systems (rate reduction of ~2‑ to 3‑fold compared to the unsubstituted analog) [2].

Metabolic Half-life
Class-level
Predicted >2‑fold increase
over N‑benzyl (t1/2 >60 vs
Supports metabolic stability screening context
In vitro microsomal prediction; confirm experimentally
Purity & Identity
Specification review
≥95% HPLC; Fsp³ 0.67;
ΔRT ~0.5 min vs des‑methyl
Supports lot identity verification
Typical batch data; check COA
Metabolic stability N-dealkylation In vitro ADME

Purity and Batch Consistency vs. Analogs

The target compound is supplied at a minimum purity of 95% (HPLC), with representative lots reporting 97.1% purity (HPLC‑UV at 254 nm) . This specification matches or exceeds the purity of the closest commercially available analogs: N‑(2‑methylpentyl)pyridin‑3‑amine (CAS 1042617‑08‑2) is also offered at 95% minimum, but its molecular weight is 178.27 g/mol compared to 192.30 g/mol for the target compound, reflecting the absence of the pyridine 2‑methyl group . The additional methyl substituent in the target compound increases the molecular complexity (Fsp³ = 0.67 vs. 0.64 for the des‑methyl analog), a metric associated with improved clinical success rates [1]. Furthermore, the target compound's HPLC retention time (C18 column, acetonitrile/water gradient) is approximately 3.2 min, compared to ~2.7 min for the des‑methyl analog, providing a straightforward chromatographic distinction for co‑elution and identity verification .

Purity & Identity
Specification review
≥95% HPLC; Fsp³ 0.67;
ΔRT ~0.5 min vs des‑methyl
Supports lot identity verification
Typical batch data; check COA
Quality control Procurement specification Batch reproducibility

2-Methyl-N-(2-methylpentyl)pyridin-3-amine: Key Applications


Fragment-Based Lead Generation: Hindered, Low-Lipophilicity Core

The combination of a direct N‑arylamine linker and a 2‑methyl substituent on the pyridine ring yields a fragment (MW = 192.30, CLogP = 2.78, Fsp³ = 0.67) that aligns with established fragment screening criteria (Rule‑of‑Three). Its lower lipophilicity and higher metabolic stability relative to the N‑benzyl isomer make it a preferred core for fragment growing into kinase or bromodomain inhibitors, where maintaining ligand efficiency while improving solubility and microsomal stability is critical [1][2].

Chiral Building Block for Asymmetric Synthesis

The 2‑methylpentyl side chain introduces a chiral center adjacent to the amine nitrogen. After resolution, the enantiopure (R) or (S) forms can serve as chiral auxiliaries or as precursors for diastereoselective N‑functionalization. This stereochemical handle is absent in linear alkyl analogs, enabling the construction of enantiomerically enriched compound libraries for hit‑to‑lead optimization where target stereochemistry is unknown .

Metabolic Stability Comparator for N-Dealkylation Studies

Because the target compound lacks the oxidatively labile benzylic C–N bond present in the N‑benzyl isomer, it serves as a stable reference standard for in vitro metabolic stability assays. A well‑documented class‑level half‑life difference (>2‑fold) allows researchers to benchmark the metabolic soft‑spot contribution of the N‑benzyl linker, informing the design of more robust lead candidates [2].

QC Reference Standard for Isomer Differentiation

The distinct reversed‑phase HPLC retention time (ΔRT ≈ 0.5 min) and UV profile of 2‑methyl‑N‑(2‑methylpentyl)pyridin‑3‑amine relative to its des‑methyl analog provide a reliable method for isomer identification in reaction monitoring and purification workflows. This chromatographic differentiation supports procurement specifications in laboratories that require unambiguous lot‑to‑lot identity confirmation .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low-lipophilicity hindered amine core
Ligand efficiency & metabolic stability context
Chiral building block
Stereogenic 2‑methylpentyl side chain
Enantiomeric resolution & diastereoselective synthesis
Metabolic stability comparator
N‑aryl linker lacking labile benzylic C–N bond
In vitro microsomal half-life benchmarking
QC isomer differentiation
Distinct HPLC retention & UV profile
Identity confirmation in reaction monitoring
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